Brain Penetration: KT182 vs. KT203
The primary differentiator for KT182 is its ability to engage ABHD6 in the brain, a property not shared by its close structural analog, KT203. In a direct comparative in vivo study, KT182 inactivated ABHD6 in both liver and brain tissue following systemic (intraperitoneal) administration, confirming its classification as a systemic inhibitor [1]. In contrast, under identical dosing conditions, KT203 inhibited ABHD6 in the liver but failed to achieve target engagement in the brain, making it a peripherally restricted tool .
| Evidence Dimension | In vivo ABHD6 target engagement |
|---|---|
| Target Compound Data | Inactivation of ABHD6 observed in both brain and liver extracts |
| Comparator Or Baseline | KT203 (CAS 1402612-64-9): Inactivation of ABHD6 observed only in liver extracts |
| Quantified Difference | Binary difference: CNS penetration (Yes/No) |
| Conditions | Mice, intraperitoneal (i.p.) administration at equivalent doses (1 mg/kg) |
Why This Matters
This binary distinction in CNS distribution dictates experimental utility; KT182 is the necessary choice for investigating ABHD6's role in neurological function, whereas KT203 is suited for studies focused on peripheral metabolism.
- [1] Hsu KL, et al. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6). J Med Chem. 2013 Nov 14;56(21):8270-9. View Source
